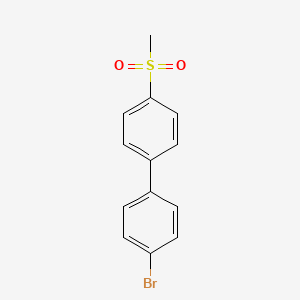

4'-Bromo-4-methanesulfonyl-biphenyl

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-bromophenyl)-4-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2S/c1-17(15,16)13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPTINVFKRYFGCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729548 | |

| Record name | 4-Bromo-4'-(methanesulfonyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1774-28-3 | |

| Record name | 4-Bromo-4'-(methanesulfonyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformative Pathways of 4 Bromo 4 Methanesulfonyl Biphenyl

Reactivity of the Aryl Bromide Moiety in 4'-Bromo-4-methanesulfonyl-biphenyl.

The aryl bromide moiety in 4'-Bromo-4-methanesulfonyl-biphenyl is a key functional group that dictates many of its chemical transformations. The carbon-bromine bond is susceptible to cleavage, allowing for a variety of reactions that enable the synthesis of more complex molecules.

Nucleophilic Aromatic Substitution Reactions.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the modification of aromatic rings. nih.gov In this type of reaction, a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. dalalinstitute.com For SNAr to occur, the aromatic ring must be electron-poor, which is typically achieved by the presence of strong electron-w-ithdrawing groups. masterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. masterorganicchemistry.comlibretexts.org

The methanesulfonyl group (-SO2CH3) in 4'-Bromo-4-methanesulfonyl-biphenyl is a powerful electron-withdrawing group. This makes the biphenyl (B1667301) system electron-deficient and thus activates it towards nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism. nih.gov First, the nucleophile attacks the carbon atom attached to the bromine, leading to the formation of a tetrahedral intermediate. libretexts.org Subsequently, the bromine atom is eliminated, restoring the aromaticity of the ring. The presence of the electron-withdrawing methanesulfonyl group, particularly at the para position, is crucial for stabilizing the anionic intermediate. libretexts.org

Further Cross-Coupling Derivatizations (e.g., Sonogashira, Buchwald-Hartwig Amination) for Functional Group Diversification.

Sonogashira Coupling:

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base. wikipedia.org The reaction is highly versatile and can be carried out under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.org

In the case of 4'-Bromo-4-methanesulfonyl-biphenyl, the aryl bromide can readily participate in Sonogashira coupling reactions. For instance, the coupling of various aryl halides with terminal alkynes has been successfully achieved using a nanosized MCM-41 anchored palladium bipyridyl complex as a catalyst. mdpi.com

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to synthesize carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired aryl amine. wikipedia.org

The aryl bromide of 4'-Bromo-4-methanesulfonyl-biphenyl is a suitable substrate for Buchwald-Hartwig amination. The reaction allows for the introduction of a wide range of primary and secondary amines, leading to the synthesis of diverse N-aryl compounds.

| Reaction | Catalyst System | Coupling Partner | General Product |

|---|---|---|---|

| Sonogashira Coupling | Palladium catalyst, Copper(I) co-catalyst, Base | Terminal alkyne | 4-Alkynyl-4'-methanesulfonyl-biphenyl |

| Buchwald-Hartwig Amination | Palladium catalyst, Ligand, Base | Primary or secondary amine | 4-Amino-4'-methanesulfonyl-biphenyl derivative |

Lithiation and Directed Ortho-Metalation Strategies.

Lithiation of aryl halides is a common strategy for the formation of aryllithium reagents, which are versatile intermediates in organic synthesis. The reaction of 4'-Bromo-4-methanesulfonyl-biphenyl with a strong organolithium base, such as n-butyllithium, can lead to a bromine-lithium exchange, forming 4'-lithio-4-methanesulfonyl-biphenyl. This aryllithium species can then react with various electrophiles to introduce a wide range of functional groups.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.org A directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org While the methanesulfonyl group itself is not a classical DMG, its strong electron-withdrawing nature can influence the acidity of the ortho protons. However, the bromine atom is generally more susceptible to lithium-halogen exchange.

Influence of the Methanesulfonyl Group on Aromatic Ring Reactivity.

The methanesulfonyl group (-SO2CH3) is a strongly electron-withdrawing group that significantly influences the reactivity of the aromatic rings in 4'-Bromo-4-methanesulfonyl-biphenyl. wikipedia.org

Electron-Withdrawing Effects on Electrophilic Aromatic Substitution.

Electron-withdrawing groups deactivate aromatic rings towards electrophilic aromatic substitution (EAS) by reducing the electron density of the ring, making it less nucleophilic. wikipedia.org The methanesulfonyl group is a meta-directing deactivator. wikipedia.org This means that any further electrophilic substitution on the methanesulfonyl-substituted ring will occur at a slower rate and will be directed to the meta position relative to the sulfone group.

The deactivating nature of the sulfone group is due to its strong inductive and resonance effects. libretexts.org Inductively, the highly electronegative oxygen atoms pull electron density away from the aromatic ring through the sulfur atom. libretexts.org Through resonance, the sulfone group can withdraw electron density from the ring, further deactivating it.

Cascade and Multicomponent Reactions Involving 4'-Bromo-4-methanesulfonyl-biphenyl as a Key Intermediate

Cascade reactions, also known as domino reactions, and multicomponent reactions (MCRs) are powerful strategies in synthetic organic chemistry that enhance efficiency by forming multiple chemical bonds in a single operation without isolating intermediates. epfl.ch MCRs involve the simultaneous or sequential combination of three or more starting materials in one pot to form a product that incorporates structural features from each reactant. mdpi.comrsc.org These approaches are highly valued for their atom economy, reduction of waste, and ability to rapidly construct complex molecular architectures. researchgate.net

4'-Bromo-4-methanesulfonyl-biphenyl is a valuable building block that can serve as a key starting material or intermediate in the design of such complex reaction sequences. The presence of the carbon-bromine bond makes it an ideal substrate for initiating cascade or multicomponent processes that are often triggered by a transition-metal-catalyzed cross-coupling event.

While specific literature detailing the use of 4'-Bromo-4-methanesulfonyl-biphenyl in named MCRs is not abundant, its structure lends itself to established multicomponent methodologies for the synthesis of nitrogen-containing heterocycles. tandfonline.commdpi.com For example, palladium-catalyzed MCRs are widely used to synthesize quinazolin-4(3H)-ones from aryl halides, an amine source, and a carbon monoxide source. mdpi.com In a hypothetical MCR, 4'-Bromo-4-methanesulfonyl-biphenyl could react with a 2-aminobenzamide (B116534) and carbon monoxide (or a CO surrogate) in a palladium-catalyzed system. This would constitute a three-component reaction to assemble a complex heterocyclic product in a single step, where the biphenyl moiety is incorporated into the final structure.

Similarly, the compound can be envisioned as a key substrate in cascade reactions. A cascade sequence could be initiated by a Sonogashira or Suzuki coupling at the bromine position to introduce a new functional group. The resulting intermediate, without being isolated, could then undergo a subsequent intramolecular transformation to build a more complex, often polycyclic, system.

An illustrative, plausible cascade reaction is outlined below:

Cross-Coupling: 4'-Bromo-4-methanesulfonyl-biphenyl undergoes a Suzuki coupling with 2-formylphenylboronic acid. This step forges a new C-C bond and creates a tri-aryl intermediate containing both the methanesulfonyl group and a strategically placed aldehyde.

Intramolecular Cyclization/Dehydration (Cascade Step): The intermediate, in the presence of an acid catalyst, undergoes an intramolecular electrophilic cyclization (a Friedel-Crafts type reaction) onto the electron-rich phenyl ring of the original biphenyl core, followed by dehydration to yield a fused, polycyclic aromatic system.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 4 Methanesulfonyl Biphenyl

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of a compound's elemental composition. For 4'-Bromo-4-methanesulfonyl-biphenyl, HRMS provides a highly accurate mass measurement, which allows for the calculation of its precise molecular formula.

The theoretical molecular formula of 4'-Bromo-4-methanesulfonyl-biphenyl is C₁₃H₁₁BrO₂S. The expected exact mass can be calculated based on the most abundant isotopes of each element. High-resolution mass spectrometers, such as Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap instruments, can measure the mass-to-charge ratio (m/z) with exceptional accuracy, typically to within a few parts per million (ppm). This level of precision is crucial for distinguishing between different elemental compositions that might otherwise have the same nominal mass. For instance, electrospray ionization (ESI) is a common soft ionization technique used in HRMS that allows for the analysis of the intact molecule, often as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺. rsc.orgsemanticscholar.orgrsc.org The experimentally determined mass from HRMS analysis would be compared to the calculated exact mass of the proposed formula, and a small mass error would confirm the elemental composition of C₁₃H₁₁BrO₂S.

Table 1: Theoretical Isotopic Mass Distribution for C₁₃H₁₁BrO₂S

| Isotope Formula | Mass (Da) | Abundance (%) |

|---|---|---|

| C₁₃H₁₁⁷⁹BrO₂S | 310.9718 | 100.00 |

| C₁₃H₁₁⁸¹BrO₂S | 312.9697 | 97.28 |

| ¹³CC₁₂H₁₁⁷⁹BrO₂S | 311.9751 | 14.19 |

| C₁₃H₁₁⁷⁹BrO¹⁸OS | 312.9760 | 0.20 |

| C₁₃H₁₁⁷⁹BrO₂³³S | 311.9675 | 0.78 |

Note: This table presents the major expected isotopic peaks. The exact measured mass in an HRMS experiment would correspond to the most abundant isotope.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information about the chemical environment of individual atoms and their connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum of 4'-Bromo-4-methanesulfonyl-biphenyl is expected to show distinct signals for the aromatic protons and the methyl protons of the sulfonyl group. The aromatic region will display a set of multiplets corresponding to the two substituted benzene (B151609) rings. The protons on the 4-methanesulfonyl-phenyl ring are expected to appear as two doublets, characteristic of a para-substituted system. Similarly, the protons on the 4-bromophenyl ring will also present as two doublets. The integration of these signals would confirm the number of protons in each environment. The methyl protons of the sulfonyl group will appear as a sharp singlet, typically in the downfield region due to the electron-withdrawing nature of the SO₂ group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. For 4'-Bromo-4-methanesulfonyl-biphenyl, distinct signals are expected for each unique carbon atom. The spectrum will show signals for the quaternary carbons (including the carbons attached to the bromine, the sulfonyl group, and the ipso-carbons of the biphenyl (B1667301) linkage) and the protonated aromatic carbons. The carbon of the methyl group in the methanesulfonyl moiety will also be visible as a distinct peak. The chemical shifts of the aromatic carbons are influenced by the substituents on each ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for 4'-Bromo-4-methanesulfonyl-biphenyl

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H-2', H-6' | ~7.60 | - | d | ~8.5 |

| H-3', H-5' | ~7.50 | - | d | ~8.5 |

| H-2, H-6 | ~7.95 | - | d | ~8.5 |

| H-3, H-5 | ~7.75 | - | d | ~8.5 |

| -SO₂CH₃ | ~3.10 | ~44.5 | s | - |

| C-1' | - | ~139 | s | - |

| C-2', C-6' | - | ~128.8 | d | - |

| C-3', C-5' | - | ~132.2 | d | - |

| C-4' | - | ~122.5 | s | - |

| C-1 | - | ~145 | s | - |

| C-2, C-6 | - | ~128.0 | d | - |

| C-3, H-5 | - | ~129.5 | d | - |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions. 's' denotes singlet, and 'd' denotes doublet.

To further confirm the structure and assign all proton and carbon signals unambiguously, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For 4'-Bromo-4-methanesulfonyl-biphenyl, COSY would show correlations between the adjacent aromatic protons on each of the phenyl rings, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment is crucial for assigning the chemical shifts of the protonated carbons by correlating them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule. For example, correlations would be expected between the methyl protons and the carbon of the sulfonyl group, and between the aromatic protons and the carbons of the adjacent ring across the biphenyl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In the case of 4'-Bromo-4-methanesulfonyl-biphenyl, NOESY can help to understand the preferred conformation of the two phenyl rings relative to each other. Cross-peaks between protons on the different rings would indicate a twisted conformation where these protons are close in space.

While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) can be used to study the compound in its crystalline form. This is particularly valuable for investigating polymorphism, where a compound can exist in different crystal structures. Different polymorphs can exhibit distinct ssNMR spectra due to variations in crystal packing and molecular conformation. nih.govmdpi.com Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are commonly used to obtain high-resolution spectra of solids. By analyzing the chemical shifts and line widths in the ssNMR spectra, one can gain insights into the symmetry of the crystal lattice and the conformation of the molecule within the crystal.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Functional Groups

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of 4'-Bromo-4-methanesulfonyl-biphenyl is expected to show characteristic absorption bands for its functional groups. The sulfonyl group (SO₂) will exhibit strong, distinct stretching vibrations, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). The C-Br stretching vibration is expected in the lower frequency region of the spectrum. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1600-1450 cm⁻¹ region.

Table 3: Characteristic Vibrational Frequencies for 4'-Bromo-4-methanesulfonyl-biphenyl

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aromatic C=C | Stretching | 1600-1450 |

| Sulfonyl (SO₂) | Asymmetric Stretching | 1350-1300 |

| Sulfonyl (SO₂) | Symmetric Stretching | 1160-1120 |

| C-S | Stretching | 800-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and the extent of π-conjugation. The biphenyl system in 4'-Bromo-4-methanesulfonyl-biphenyl is a chromophore that will absorb UV light. The absorption spectrum is expected to show intense bands corresponding to π → π* transitions. The position and intensity of these absorption maxima (λ_max) are influenced by the substituents on the phenyl rings. The methanesulfonyl group, being electron-withdrawing, and the bromo group can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption bands compared to unsubstituted biphenyl. The degree of conjugation between the two phenyl rings, which is dependent on the dihedral angle between them, also significantly affects the UV-Vis spectrum. A more planar conformation would lead to greater conjugation and a red shift in the absorption maximum. rsc.org

X-ray Crystallography for Precise Three-Dimensional Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. bioscience.fi While a specific single-crystal X-ray diffraction study for 4'-Bromo-4-methanesulfonyl-biphenyl is not publicly documented, extensive data from closely related substituted biphenyl and aromatic sulfone structures allow for a highly accurate prediction of its molecular and crystal structure. researchgate.netresearchgate.netacs.org Analysis of analogous compounds provides a solid foundation for understanding the molecule's conformation, torsional angles, and the non-covalent interactions that dictate its packing in the solid state. researchgate.netnih.gov

Analysis of Molecular Conformation and Torsional Angles

The conformation of biphenyl derivatives is largely defined by the torsional or dihedral angle between the planes of the two phenyl rings. nih.gov In unsubstituted biphenyl, this angle is approximately 44.4° in the gas phase, representing a balance between steric hindrance of the ortho-hydrogens and the stabilizing effect of π-conjugation across the rings. slideshare.net The introduction of substituents, such as the bromo and methanesulfonyl groups in 4'-Bromo-4-methanesulfonyl-biphenyl, significantly influences this angle.

Table 1: Comparison of Torsional (Dihedral) Angles in Related Biphenyl Compounds

| Compound | Substituents | Dihedral Angle (°) | Reference |

|---|---|---|---|

| Biphenyl | None | ~44.4 | slideshare.net |

| 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate | -Br, -Cl, -COOCH3 | 24.57 | nih.gov |

| 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl | -C(CH3)3, -F | 40.29 | acs.org |

| 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl) ethanone | -COCH3, -F | ~38.5 | acs.org |

| 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone | -Br, -SO2CH2- | 75.44 | researchgate.net |

Intermolecular Interactions and Crystal Packing Motifs (e.g., C-H...O, π-π stacking)

The crystal packing of 4'-Bromo-4-methanesulfonyl-biphenyl is governed by a combination of weak intermolecular forces that create a stable, repeating three-dimensional lattice. ias.ac.in The key functional groups—the sulfonyl (SO₂), the aromatic rings (C₆H₄), and the bromine atom—are all expected to participate in these interactions.

Halogen Bonding : The bromine atom can act as a halogen bond donor, forming Br···O interactions with the sulfonyl oxygen atoms of adjacent molecules. This type of interaction is a recognized structure-directing force in crystals containing halogens. rsc.org For example, in the crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene, a weak intermolecular Br···O interaction of 3.286 (4) Å is observed. researchgate.net

π-π Stacking : The aromatic biphenyl system provides extensive surfaces for π-π stacking interactions. rsc.org These interactions occur when the electron-rich π-systems of adjacent phenyl rings overlap. Depending on the exact conformation and packing, these can manifest as face-to-face or offset stacking arrangements, contributing significantly to the cohesive energy of the crystal. nih.govrsc.org

The interplay of these interactions can be visualized and quantified using tools like Hirshfeld surface analysis, which maps close intermolecular contacts and breaks them down into percentage contributions, revealing the most significant forces in the crystal packing. nih.govscirp.org

Table 2: Expected Intermolecular Interactions in Crystalline 4'-Bromo-4-methanesulfonyl-biphenyl

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry | Reference |

|---|---|---|---|---|

| Hydrogen Bond | Aromatic C-H | Sulfonyl O | d(H···O) < 2.7 Å, Angle > 110° | researchgate.netwikipedia.org |

| Halogen Bond | C-Br | Sulfonyl O | d(Br···O) < 3.37 Å (sum of vdW radii) | researchgate.netrsc.org |

| π-π Stacking | Phenyl Ring (π-system) | Phenyl Ring (π-system) | Centroid-centroid distance ~3.3–3.8 Å | rsc.orgnih.gov |

Advanced Analytical Techniques for Purity Assessment and Trace Impurity Profiling

Ensuring the purity of a chemical compound and identifying any trace-level impurities is critical for its application in research and development. A suite of advanced analytical techniques is employed for the comprehensive characterization of 4'-Bromo-4-methanesulfonyl-biphenyl.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) : These are the primary methods for determining the purity of non-volatile organic compounds. A solution of the compound is passed through a column under high pressure, separating it from any impurities. The purity is quantified by the relative area of the main peak in the resulting chromatogram. UPLC offers higher resolution and faster analysis times compared to conventional HPLC. acs.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) : This powerful hyphenated technique couples the separation power of HPLC or UPLC with the detection capabilities of mass spectrometry. LC-MS not only confirms the identity of the main peak by measuring its mass-to-charge ratio but is also exceptionally sensitive for detecting and identifying trace impurities, even if they co-elute with the main component. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the molecular structure of 4'-Bromo-4-methanesulfonyl-biphenyl. acs.orgwisdomlib.org The chemical shifts, coupling constants, and integration of the signals provide a detailed map of the molecule's atomic connectivity. High-field NMR can also be used for quantitative analysis (qNMR) to determine purity against a certified standard and to identify minor impurities if their concentration is sufficient (typically >0.1%).

Gas Chromatography-Mass Spectrometry (GC-MS) : For any potential volatile or semi-volatile impurities, GC-MS is a highly sensitive method. It separates compounds based on their boiling points and partitioning behavior, followed by mass spectrometry for identification.

Table 3: Analytical Techniques for Quality Control of 4'-Bromo-4-methanesulfonyl-biphenyl

| Technique | Purpose | Information Obtained | Reference |

|---|---|---|---|

| HPLC / UPLC | Purity Assessment | Percentage purity, retention time | nih.gov |

| LC-MS | Identification & Impurity Profiling | Molecular weight confirmation, structure of trace impurities | acs.org |

| NMR (¹H, ¹³C) | Structural Elucidation & Purity | Confirmation of chemical structure, identification and quantification of impurities | acs.orgwisdomlib.org |

| GC-MS | Volatile Impurity Analysis | Identification of volatile/semi-volatile impurities | researchgate.net |

Advanced Applications and Utilization As a Synthon in Materials Science and Catalysis

Role as a Precursor for Advanced Organic Materials

4'-Bromo-4-methanesulfonyl-biphenyl serves as a fundamental building block for a range of advanced organic materials. The biphenyl (B1667301) sulfone core imparts desirable properties such as thermal stability, mechanical strength, and specific electronic characteristics, while the bromo group provides a reactive handle for polymerization and functionalization.

The biphenyl sulfone unit is a key component in the synthesis of high-performance engineering thermoplastics, most notably poly(arylene ether sulfone)s (PAES) and their sulfonated derivatives (SPAES). nih.govresearchgate.net These polymers are prized for their excellent mechanical properties, heat resistance, and transparency. researchgate.net The synthesis of PAES and SPAES typically involves nucleophilic substitution polycondensation reactions. researchgate.netresearchgate.net While specific synthesis routes may employ monomers like bis(4-fluorophenyl) sulfone or 4,4′-dichlorodiphenylsulfone, the underlying biphenyl sulfone moiety is critical to the polymer's final properties. nih.govresearchgate.netnih.gov Compounds such as 4'-Bromo-4-methanesulfonyl-biphenyl are valuable precursors for creating the specialized monomers required for these polymerizations. The bromo-functional group allows for its integration into polymer backbones through various cross-coupling reactions, enabling the design of PAES with tailored properties, such as high glass transition temperatures (Tg), which can reach up to 300 °C in polymers with high biphenylene (B1199973) content. researchgate.net

| Polymer Class | Key Monomers/Moieties | Resulting Properties | Citations |

| Poly(arylene ether sulfone) (PAES) | Biphenyl sulfone units, 4,4′-sulfonylbis(fluorobenzene) | High glass transition temperature, thermal stability, excellent mechanical properties. | researchgate.net |

| Sulfonated Poly(arylene ether sulfone) (SPAES) | Bis(4-fluoro-3-sulfophenyl)sulfone, 4,4′-dihydroxybiphenyl | Proton conductivity, suitable for proton exchange membranes. | nih.govnih.gov |

The unique electronic properties of the biphenyl sulfone structure make it a compelling candidate for use in organic electronics. researchgate.net The diphenyl sulfone group can function as an electron acceptor, and when combined with electron-donating groups like carbazole (B46965), it can form molecules with potential for thermally activated delayed fluorescence (TADF), a critical mechanism for highly efficient organic light-emitting diodes (OLEDs). mdpi.com Derivatives incorporating carbazole and diphenyl sulfone have been shown to be promising blue light emitters with high thermal stability. mdpi.com

Furthermore, the biphenyl scaffold itself is instrumental in developing effective hole-transporting materials (HTMs). researchgate.netrsc.org The substitution of phenyl rings with biphenyl groups in triarylamine-based structures has been shown to enhance charge transport properties. researchgate.net The bromo-functionality on 4'-Bromo-4-methanesulfonyl-biphenyl is particularly significant, as it provides a site for synthetic modification via cross-coupling reactions, such as the Suzuki-Miyaura coupling. nbinno.com This allows for the construction of larger, complex conjugated systems essential for high-performance organic semiconductors used in OLEDs and organic field-effect transistors (OFETs). nbinno.com

| Application | Key Structural Feature | Function/Property | Citations |

| Organic Light-Emitting Diodes (OLEDs) | Diphenyl sulfone core | Electron acceptor, potential for TADF, blue emission. | mdpi.com |

| Charge Transport Materials (HTMs) | Biphenyl scaffold | High hole-mobility, improved charge transport. | researchgate.netrsc.org |

| Organic Semiconductor Synthesis | Bromo-functional group | Reactive site for cross-coupling to build conjugated systems. | nbinno.com |

The rigid, rod-like structure of the biphenyl unit is a classic feature of mesogenic (liquid crystal-forming) molecules. mdpi.com 4-Bromobiphenyl is recognized as a key intermediate in the synthesis of liquid crystal materials. google.com The incorporation of a sulfonyl group can influence the molecule's polarity and intermolecular interactions, which are critical factors in the formation and stability of liquid crystalline phases. researchgate.net Research into azomethines containing diphenyl sulfone units has demonstrated the presence of thermotropic liquid crystalline mesophases. researchgate.net Similarly, various 4'-substituted 4-alkylbiphenyls and other biphenyl derivatives are known to exhibit wide-range nematic and smectic liquid crystal phases. rsc.orgscilit.com Therefore, 4'-Bromo-4-methanesulfonyl-biphenyl represents a valuable synthon for designing new liquid crystal molecules, where the biphenyl core provides the necessary structural anisotropy and the sulfone and bromo groups allow for tuning of the material's mesomorphic and physical properties.

While direct studies on the supramolecular chemistry of 4'-Bromo-4-methanesulfonyl-biphenyl are not detailed in the provided sources, its molecular structure contains several functional groups capable of directing self-assembly through non-covalent interactions. The aromatic biphenyl rings can participate in π-π stacking, a key interaction in the organization of many organic materials. The oxygen atoms of the methanesulfonyl group can act as hydrogen bond acceptors, while the bromine atom can engage in halogen bonding. These directional interactions make the molecule a promising building block for the rational design of complex, self-assembled supramolecular architectures such as films, fibers, and gels.

Application in Catalysis: Ligand Design and Organometallic Precursors

The biphenyl framework is a foundational element in many privileged ligands used in transition metal catalysis, such as BINAP. The bromine atom in 4'-Bromo-4-methanesulfonyl-biphenyl can be readily converted into other functional groups or used in reactions like the Suzuki-Miyaura cross-coupling, which is often catalyzed by palladium complexes. mdpi.com This reactivity allows for the molecule's incorporation into more complex ligand structures. The electron-withdrawing nature of the methanesulfonyl group can be used to electronically tune the properties of a resulting ligand, influencing the activity and selectivity of the metal catalyst to which it is coordinated. Furthermore, the C-Br bond can undergo oxidative addition to low-valent metal centers, making the compound a potential precursor for the synthesis of organometallic complexes.

Intermediate for the Synthesis of Fine Chemicals and Specialty Organic Compounds

Brominated biphenyls are widely utilized as versatile intermediates in organic synthesis for constructing a variety of functional materials and pharmacologically active compounds. researchgate.net The bromine atom serves as a reliable reactive handle for forming new carbon-carbon and carbon-heteroatom bonds. For instance, 4-bromo-1,1'-biphenyl is a starting material in the multi-gram scale synthesis of more complex molecules via Suzuki coupling. researchgate.net The bromophenyl moiety is also incorporated into various heterocyclic compounds with potential biological applications, such as 1,2,4-triazole (B32235) derivatives. mdpi.com Additionally, the (4-bromophenyl)sulfonamido group is a structure found in compounds designed for specific biological evaluations. The presence of both the reactive bromo group and the stable methanesulfonyl group makes 4'-Bromo-4-methanesulfonyl-biphenyl a valuable intermediate for producing a diverse array of fine chemicals and specialty organic compounds. researchgate.net

Design and Synthesis of Functional Molecules with Specific Electronic or Optical Properties

The foundational structure of 4'-Bromo-4-methanesulfonyl-biphenyl suggests its utility in constructing molecules with tailored electronic characteristics. The biphenyl unit provides a rigid, conjugated scaffold that is a common feature in materials designed for organic electronics. The electron-withdrawing nature of the methanesulfonyl (-SO2CH3) group can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of a target molecule. This modulation of frontier orbital energies is a key strategy in the design of materials for applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The bromine atom on the biphenyl core serves as a versatile reactive site for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the extension of the conjugated system by coupling the biphenyl unit with other aromatic or heteroaromatic moieties. Through such synthetic strategies, it is theoretically possible to construct a wide array of functional molecules where the 4'-Bromo-4-methanesulfonyl-biphenyl unit acts as a key building block.

For instance, by coupling 4'-Bromo-4-methanesulfonyl-biphenyl with electron-donating groups, donor-acceptor (D-A) type molecules could be synthesized. These D-A structures are of significant interest for their potential applications in nonlinear optics and as emitters in OLEDs, particularly for thermally activated delayed fluorescence (TADF). The intramolecular charge transfer (ICT) from the donor to the acceptor moiety in such molecules is a critical factor governing their photophysical properties.

However, a thorough review of available scientific literature did not yield specific examples of such molecules being synthesized from 4'-Bromo-4-methanesulfonyl-biphenyl, nor any corresponding data on their electronic or optical properties. The following tables are therefore presented as illustrative examples of the types of data that would be relevant, should such research be published.

Table 1: Hypothetical Electronic Properties of Functional Molecules Derived from 4'-Bromo-4-methanesulfonyl-biphenyl

| Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|

| Molecule A | - | - | - |

| Molecule B | - | - | - |

| Molecule C | - | - | - |

No data available in search results.

Table 2: Hypothetical Photophysical Properties of Functional Molecules Derived from 4'-Bromo-4-methanesulfonyl-biphenyl

| Derivative | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) |

|---|---|---|---|

| Molecule A | - | - | - |

| Molecule B | - | - | - |

| Molecule C | - | - | - |

No data available in search results.

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to Biphenyl (B1667301) Sulfone Chemistry

4'-Bromo-4-methanesulfonyl-biphenyl is a prominent member of the diaryl sulfone family, a class of compounds recognized for their presence in specialty polymers and as versatile intermediates in organic synthesis. rsc.orgchemistryviews.org The core structure, featuring a biphenyl scaffold functionalized with a methanesulfonyl group and a bromine atom, provides two distinct reactive sites. This dual functionality is a cornerstone of its contribution to biphenyl sulfone chemistry.

The sulfone group (–SO₂–) is a key structural motif in high-performance thermoplastics like polyethersulfone (PES) and polysulfone (PSU). specialchem.comwikipedia.org These polymers are known for their exceptional thermal stability, toughness, and resistance to oxidation and hydrolysis, making them valuable in medical technology, vehicle construction, and electrical equipment. wikipedia.org The biphenyl unit within 4'-Bromo-4-methanesulfonyl-biphenyl contributes to the rigidity and high-temperature stability of such polymers. europlas.com.vn

The bromine atom serves as a versatile synthetic handle, primarily for carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions. bris.ac.ukorganic-chemistry.org Reactions like the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, are highly effective for constructing complex biaryl structures. gre.ac.uklibretexts.org This allows for the precise incorporation of the 4-methanesulfonyl-biphenyl (B1614493) unit into larger, more complex molecular architectures, expanding the synthetic toolbox available to chemists.

Identification of Remaining Research Gaps and Challenges

Despite the utility of 4'-Bromo-4-methanesulfonyl-biphenyl and related compounds, several research gaps and challenges persist. A primary challenge lies in the development of more sustainable and efficient synthetic methods. Traditional cross-coupling reactions, such as the Ullmann reaction, often require harsh conditions, stoichiometric amounts of copper, and can have erratic yields. wikipedia.orgbyjus.com While modern palladium-catalyzed reactions are more efficient, the cost and potential toxicity of heavy metal catalysts remain a concern. bris.ac.ukacs.org

Furthermore, the full scope of reactivity for the C-Br bond in the presence of the electron-withdrawing sulfone group has not been exhaustively explored. Understanding how this group modulates the reactivity in various coupling protocols could lead to the discovery of novel transformations. Another gap is the limited exploration of desulfinylative cross-coupling reactions, where the sulfone group itself acts as a leaving group to enable further C-C bond formations, offering an alternative synthetic strategy. rsc.org

Finally, while the role of biphenyl sulfones in polymers is well-established, their application in other areas of materials science, such as organic electronics, is less developed. Research is needed to understand how the electronic properties of this compound can be tuned for applications in areas like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Prospective Synthetic Methodologies and Atom-Economic Approaches

Future synthetic strategies will increasingly focus on sustainability and efficiency, aligning with the principles of green chemistry. nih.gov A key goal is to improve atom economy , which measures how efficiently atoms from the reactants are incorporated into the final product.

Key prospective methodologies include:

C-H Activation: Direct C-H activation/arylation represents a paradigm shift, avoiding the need for pre-functionalized starting materials like aryl halides and organometallic reagents. acs.orgresearchgate.net Developing catalytic systems that can selectively couple an arene's C-H bond with the C-Br bond of 4'-Bromo-4-methanesulfonyl-biphenyl would significantly streamline synthesis and reduce waste.

Photocatalysis and Electrochemistry: These emerging technologies offer mild and sustainable alternatives to traditional thermal methods for synthesizing sulfones. nih.govnih.gov Visible-light-driven reactions, for instance, can enable novel bond formations under ambient conditions, potentially reducing energy consumption and by-product formation. mdpi.comacs.org

Improved Catalytic Systems: Research into catalysts based on more abundant and less toxic metals, such as copper or iron, is gaining traction for diaryl sulfone synthesis. bohrium.comrsc.orgnanomaterchem.com The development of highly active, reusable heterogeneous catalysts could also enhance the sustainability of these processes. rsc.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and easier scalability compared to batch processes. Applying flow chemistry to the synthesis and functionalization of 4'-Bromo-4-methanesulfonyl-biphenyl could lead to more efficient and reproducible manufacturing processes.

Exploration of Novel Applications in Emerging Technologies (non-biological focus)

The unique physicochemical properties of the 4'-Bromo-4-methanesulfonyl-biphenyl scaffold make it a candidate for several emerging technologies beyond its traditional use in polymers.

| Potential Application Area | Relevant Properties of Biphenyl Sulfones |

| High-Performance Polymers | Thermal and oxidative stability, mechanical toughness, chemical resistance. specialchem.comwikipedia.org |

| Organic Electronics | Tunable electronic properties, high thermal stability for device longevity. |

| Membrane Technology | Good film-forming properties, chemical inertness, potential for functionalization to control porosity. specialchem.commdpi.com |

| Advanced Dielectrics | High thermal stability, potential for high dielectric constant with appropriate functionalization. |

The rigid biphenyl core combined with the polar sulfone group can impart desirable characteristics for materials used in organic electronics. The bromine atom allows for further functionalization to fine-tune properties like charge transport, emission wavelength, and solubility. This could enable the design of novel host materials for phosphorescent OLEDs or electron-transporting materials in organic solar cells.

In membrane technology, polymers derived from biphenyl sulfone monomers are already used for filtration. specialchem.com Future research could focus on creating functionalized membranes by leveraging the C-Br bond to attach specific chemical groups, enabling advanced applications like selective gas separation or ion transport.

Computational-Guided Design of Next-Generation Derivatives with Tailored Properties

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of molecules before they are synthesized. ysu.amsemanticscholar.org This in silico approach can accelerate the discovery of new materials by screening large numbers of virtual compounds.

For derivatives of 4'-Bromo-4-methanesulfonyl-biphenyl, computational methods can be used to:

Predict Electronic Properties: Calculate HOMO/LUMO energy levels to assess their potential for use in organic semiconductors.

Analyze Molecular Conformation: Understand how different substituents affect the dihedral angle between the biphenyl rings, which influences electronic conjugation and physical properties. nih.gov

Simulate Polymerization Reactions: Model reaction pathways and predict the spontaneity of polymerization with different monomers, aiding in the design of new high-performance polymers. nih.gov

Guide Synthetic Strategy: Evaluate the feasibility of proposed synthetic routes and identify potential challenges or side reactions.

By combining computational predictions with targeted experimental synthesis, researchers can more efficiently design and create next-generation biphenyl sulfone derivatives with properties precisely tailored for specific applications, from advanced polymers to novel electronic materials.

Q & A

Q. What are the standard synthetic routes for 4'-Bromo-4-methanesulfonyl-biphenyl, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of biphenyl precursors. A common approach includes:

- Bromination : Introducing bromine at the 4'-position using brominating agents like N-bromosuccinimide (NBS) under radical conditions .

- Sulfonylation : Reacting the brominated intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the methanesulfonyl group at the 4-position .

- Cross-coupling : Suzuki-Miyaura coupling may be employed if pre-functionalized aryl boronic acids are used, requiring a palladium catalyst (e.g., Pd(PPh₃)₄) and mild heating (60–80°C) .

Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates) and catalyst loading (0.5–2 mol%) to improve yield. Monitor reaction progress via TLC or HPLC .

Q. What analytical techniques are essential for characterizing 4'-Bromo-4-methanesulfonyl-biphenyl?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with distinct signals for the methanesulfonyl group (δ ~3.0 ppm for CH₃SO₂) and biphenyl protons (δ 7.2–7.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected [M+H]⁺ for C₁₃H₁₁BrO₂S: ~327.95) .

- X-ray Crystallography : Resolves stereochemical ambiguities; SHELX software is widely used for refinement .

Q. How can impurities in synthesized 4'-Bromo-4-methanesulfonyl-biphenyl be identified and mitigated?

- Chromatography : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the target compound from byproducts like dehalogenated or over-sulfonylated species .

- Spectroscopic Analysis : Compare impurity NMR peaks with reference spectra (e.g., unreacted bromophenyl intermediates at δ 7.4–7.6 ppm) .

- Recrystallization : Purify using ethanol or dichloromethane/hexane mixtures to remove polar/non-polar contaminants .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of 4'-Bromo-4-methanesulfonyl-biphenyl in cross-coupling reactions?

- DFT Calculations : Model transition states to predict regioselectivity in Suzuki couplings. For example, the bromine atom’s electron-withdrawing effect may direct coupling to the para position .

- Molecular Docking : Simulate interactions with catalytic sites of palladium complexes to optimize ligand selection (e.g., bulky ligands for steric control) .

Q. What strategies resolve contradictions in crystallographic data for sulfonylated biphenyl derivatives?

Q. How does the methanesulfonyl group influence the biological activity of biphenyl derivatives?

- Enzyme Inhibition Studies : The sulfonyl group acts as a hydrogen-bond acceptor, potentially inhibiting kinases or proteases. Test via fluorescence polarization assays using labeled ATP analogs .

- SAR Analysis : Compare IC₅₀ values of analogs with/without the sulfonyl group to quantify its contribution to potency .

Q. What are the challenges in scaling up the synthesis of 4'-Bromo-4-methanesulfonyl-biphenyl for preclinical studies?

- Reactor Design : Use flow chemistry for exothermic sulfonylation steps to maintain temperature control .

- Catalyst Recycling : Immobilize palladium on silica supports to reduce metal leaching in cross-coupling reactions .

Methodological Considerations

- Safety : Handle brominated intermediates in a fume hood due to potential lachrymatory effects .

- Data Reproducibility : Report reaction conditions in detail (e.g., solvent purity, catalyst batch) to ensure reproducibility .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.